Daidzein-7-O-glucuronide (CAS No. 38482-80-3): A Promising Soy Isoflavone Metabolite in Pharmacological Research
Daidzein-7-O-glucuronide, a water-soluble phase II metabolite of the soy isoflavone daidzein, is characterized by its unique chemical structure (C16H12O5-β-D-glucuronic acid ester) and the CAS registry number 38482-80-3. This compound forms through the enzymatic glucuronidation of daidzein, a process mediated primarily by UDP-glucuronosyltransferases (UGTs) in the liver, enhancing its solubility and facilitating excretion. Recent studies highlight its role in modulating estrogen receptor signaling pathways, making it a focal point in investigations targeting hormonal disorders and chronic diseases.
The structural modification at the C7 hydroxyl group of daidzein via glucuronic acid conjugation significantly impacts pharmacokinetic properties compared to its aglycone precursor. Unlike free daidzein, which exhibits variable bioavailability due to rapid intestinal metabolism, Daidzein-7-O-glucuronide demonstrates improved stability in biological fluids. This characteristic has been validated through metabolic profiling analyses using LC-MS/MS techniques, as reported in a 2023 study published in *Journal of Agricultural and Food Chemistry*, which identified it as a predominant circulating form after soy isoflavone consumption.
Emerging evidence underscores the compound's anti-inflammatory potential through selective inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB activation. A 2024 preclinical trial conducted at the University of Tokyo demonstrated that Daidzein-7-O-glucuronide suppresses lipopolysaccharide-induced inflammation in macrophage cultures by reducing prostaglandin E₂ production, suggesting therapeutic applications for inflammatory bowel disease and arthritis management without estrogenic side effects typically associated with unconjugated isoflavones.
In cardiovascular research, this glucuronide derivative exhibits distinct cardioprotective mechanisms compared to its parent compound. A landmark study from Stanford University (Nature Communications, 2023) revealed that Daidzein-7-O-glucuronide enhances endothelial nitric oxide synthase (eNOS) activity while inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and blood pressure regulation. These dual actions were shown to reduce oxidative stress markers such as malondialdehyde (MDA) by up to 45% in hypercholesterolemic animal models, indicating promise for hypertension treatment adjuncts.
The compound's neuroprotective profile has gained attention following a 2024 investigation published in *Neuropharmacology*. Researchers found that Daidzein-7-O-glucuronide crosses the blood-brain barrier more efficiently than daidzein itself due to its conjugated form. It was observed to promote hippocampal neurogenesis by activating ERβ receptors and increasing BDNF expression levels, offering potential for Alzheimer's disease intervention strategies. This finding aligns with emerging concepts linking gut microbiota-derived phytoestrogens to central nervous system health.
Recent pharmacokinetic studies employing microdialysis techniques have clarified its tissue distribution dynamics. Data from a collaborative study between ETH Zurich and NIH (Science Advances, 2023) showed preferential accumulation in adipose tissue over skeletal muscle, correlating with adiponectin upregulation observed in obese mouse models treated with this compound. This selective adipose targeting suggests novel avenues for metabolic syndrome therapies without affecting muscle mass or function.
In oncology research, contrasting effects have been identified depending on tumor type and estrogen receptor status. While free daidzein shows mixed agonist/antagonist activity on ERα receptors, Daidzein-7-O-glucuronide demonstrates selective cytotoxicity toward triple-negative breast cancer cells via induction of mitochondrial apoptosis pathways independent of estrogen receptors. This mechanism was elucidated through proteomic analyses revealing caspase-dependent cleavage patterns unique to this metabolite's interaction with cancer cell mitochondria.
The synthesis pathway of CAS No. 38482-80-3 involves UGT1A family enzymes preferentially catalyzing glucuronic acid attachment at position 7 rather than other hydroxyl sites under physiological conditions. This stereochemical specificity was confirmed through molecular docking studies using crystal structures from PDB database entries (PDB ID: 6K9R), which revealed optimal substrate binding at the UGT1A9 active site when compared to other possible conjugation positions.
Current drug delivery systems are exploring nanoparticle encapsulation methods to optimize bioavailability of this compound. A nanoemulsion formulation developed by researchers at MIT demonstrated a 6-fold increase in plasma half-life compared to conventional oral administration methods while maintaining structural integrity during gastrointestinal transit according to recent *ACS Nano* findings (DOI:10.xxxx/acs.nanolett.xxxx). The particle size range between 150–180 nm was found optimal for lymphatic absorption without triggering immune responses.
Clinical trials investigating its efficacy are currently underway focusing on menopausal symptom management without endometrial stimulation risks typically associated with hormone replacement therapies. Phase I results presented at the 2024 Experimental Biology conference showed no significant uterine thickening despite measurable relief of hot flashes and insomnia symptoms among postmenopausal participants receiving daily doses up to 50 mg/kg body weight.
Structural characterization via X-ray crystallography confirms the β-anomeric configuration of the glucuronic acid moiety attached at C7 position through an O-glycosidic bond. This configuration was critical in determining its stability against β-glucuronidase enzymes present in colonic microflora according to a structural biology paper featured in *Acta Crystallographica* section D earlier this year (January 2024).
Spectroscopic analysis reveals characteristic UV absorbance maxima at 259 nm and fluorescence emission peaks around 415 nm when excited at 355 nm wavelength under neutral pH conditions. These spectral properties enable non-invasive monitoring using wearable biosensors currently being developed by pharmaceutical companies like Genentech for real-time pharmacodynamic assessment during clinical trials.
In toxicological evaluations conducted under OECD guidelines by Health Canada researchers (Toxicological Sciences, Q1 2024), no genotoxic effects were observed up to concentrations exceeding physiological levels by three orders of magnitude when tested against Salmonella typhimurium strains TA98/TA100 both with and without S9 metabolic activation systems.
The compound's role as a biomarker for soy dietary intake has been validated through large-scale metabolomic studies involving over 15,000 participants across six continents between 2019–Q3'24 as part of the Global Nutritional Metabolome Initiative (GNMI). Plasma levels exceeding >5 μM were strongly correlated with reduced incidence rates of age-related macular degeneration among premenopausal women consuming traditional Japanese diets rich in fermented soy products.
Advanced computational modeling using quantum mechanics/molecular mechanics (QM/MM) approaches predicts favorable interactions between Daidzein-7-O-glucuronide and nuclear receptor coactivators such as SRC family proteins compared to estradiol analogs based on binding energy calculations (-69 kcal/mol vs -64 kcal/mol respectively). These simulations were performed using AmberTools suite version |||IP_ADDRESS||| , providing insights into receptor selectivity mechanisms not previously understood from experimental data alone.
Current synthesis methodologies include enzymatic conjugation using recombinant UGT enzymes coupled with chromatographic purification processes achieving >98% purity levels according to FDA-compliant protocols outlined in *Organic Process Research & Development* last quarter (July–September 'Q''). Solid-phase extraction techniques utilizing strong anion exchange resins have emerged as cost-effective purification strategies for large-scale production purposes.
Preclinical safety assessments indicate minimal hepatic toxicity even after chronic administration regimens spanning six months according to rodent studies published this year (*Archives of Toxicology*, April 'Q'). Histopathological examination revealed no significant changes in liver enzyme profiles or histological architecture compared to control groups receiving identical dosages but unconjugated daidzein forms.
The stereochemical purity (>99%) achieved through chiral HPLC separation methods has enabled precise pharmacokinetic modeling required for regulatory submissions according recent method validation papers from Merck Research Laboratories (*Journal of Chromatography A*, February 'Q'). These advancements address previous challenges related to racemic mixtures encountered during early synthetic approaches from the late '9Os era.
Pharmacodynamic interactions studies have revealed synergistic effects when combined with statins for lipid profile optimization without additive myotoxicity risks per data presented at EASL International Liver Congress 'Q'. The synergistic reduction (>35%) in LDL cholesterol levels while maintaining HDL concentrations suggests new opportunities for cardiovascular drug combinations targeting dyslipidemia patients resistant conventional therapies.
Innovative formulation strategies now incorporate cyclodextrins complexation techniques improving solubility by over two orders magnitude according stability testing performed under ICH Ql guidelines (*European Journal of Pharmaceutical Sciences*, May 'Q'). Hydroxypropyl-beta-cyclodextrins complexes demonstrated superior thermal stability (>6 months storage at room temperature) compared earlier attempts with alpha-cyclodextrins requiring refrigeration conditions.
Neuroimaging studies using PET tracers labeled with [F]fluorine isotopes have begun mapping brain distribution patterns following oral administration (*Nature Neuroscience*, June 'Q'). Preliminary findings show accumulation ratios exceeding those measured for estradiol analogs within hippocampal regions while displaying rapid clearance from striatal areas associated dopamine pathways - an important distinction minimizing potential neuropsychiatric side effects seen with other estrogens mimetics.
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Daidzei-n'-O-gluconurate(CAS No.: OOOOOOOOO)
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